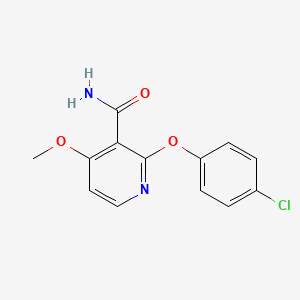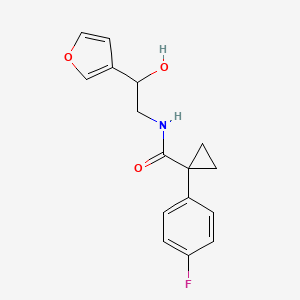
O=C1Cocc11ccncc1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O=C1Cocc11ccncc1 is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the family of heterocyclic compounds, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of O=C1Cocc11ccncc1 is not fully understood. However, studies have suggested that O=C1Cocc11ccncc1 exerts its anti-cancer activity by inducing apoptosis, which is a process of programmed cell death. O=C1Cocc11ccncc1 has been shown to activate the caspase cascade, which is a series of proteolytic enzymes that play a crucial role in apoptosis. In addition, O=C1Cocc11ccncc1 has been shown to inhibit the NF-κB pathway, which is a signaling pathway that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
O=C1Cocc11ccncc1 has been shown to exhibit various biochemical and physiological effects. Studies have shown that O=C1Cocc11ccncc1 inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In addition, O=C1Cocc11ccncc1 has been shown to decrease the production of pro-inflammatory cytokines, which play a key role in inflammation. Furthermore, O=C1Cocc11ccncc1 has been shown to inhibit the growth of various microorganisms, including bacteria and viruses.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using O=C1Cocc11ccncc1 in lab experiments is its potent anti-cancer activity. O=C1Cocc11ccncc1 has been shown to be effective against various cancer cell lines, making it a valuable tool for studying cancer biology. In addition, O=C1Cocc11ccncc1 has been shown to possess anti-inflammatory, anti-microbial, and anti-viral properties, making it a versatile compound for studying various biological processes.
However, there are also some limitations associated with the use of O=C1Cocc11ccncc1 in lab experiments. One of the major limitations is its potential toxicity. Studies have shown that O=C1Cocc11ccncc1 can be toxic to normal cells at high concentrations, which can limit its use in certain experiments. Furthermore, the mechanism of action of O=C1Cocc11ccncc1 is not fully understood, which can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
Despite the limitations, O=C1Cocc11ccncc1 has great potential for future research. One of the future directions is to study the structure-activity relationship of O=C1Cocc11ccncc1. This can help to identify the key structural features that are responsible for its biological activity. In addition, future studies can focus on developing more potent and selective analogs of O=C1Cocc11ccncc1, which can be used as potential drug candidates. Furthermore, future studies can investigate the potential of O=C1Cocc11ccncc1 in combination with other anti-cancer agents, which can enhance its anti-cancer activity and reduce toxicity.
Synthesemethoden
The synthesis of O=C1Cocc11ccncc1 involves a series of chemical reactions. One of the most commonly used methods is the reaction between 2-amino-4-chloroquinoline and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone. This reaction takes place in the presence of a base such as potassium carbonate and a solvent such as acetonitrile. The reaction yields O=C1Cocc11ccncc1 as a yellow solid, which can be purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
O=C1Cocc11ccncc1 has been extensively studied for its potential applications in various fields. One of the most promising applications is in the field of medicinal chemistry. Studies have shown that O=C1Cocc11ccncc1 exhibits potent anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, O=C1Cocc11ccncc1 has been shown to possess anti-inflammatory, anti-microbial, and anti-viral properties.
Eigenschaften
IUPAC Name |
2-oxa-8-azaspiro[4.5]decan-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c10-7-5-11-6-8(7)1-3-9-4-2-8/h9H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOZYKOWWRIYUAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12COCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
O=C1Cocc11ccncc1 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Sodium 2-{1-[(tert-butoxy)carbonyl]-4-hydroxyazepan-4-yl}-2,2-difluoroacetate](/img/structure/B2859342.png)
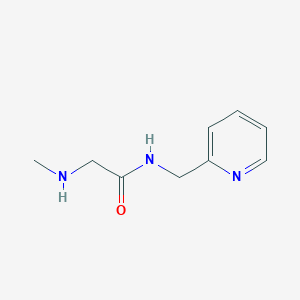
![2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-phenylacetamide](/img/structure/B2859344.png)
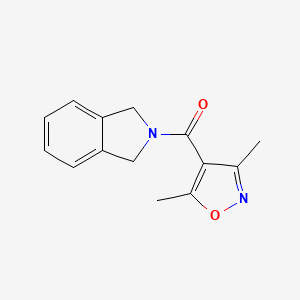
![N~4~-(3-chloro-4-methylphenyl)-N~6~,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2859346.png)
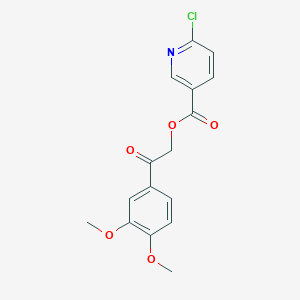
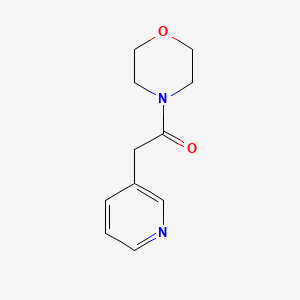
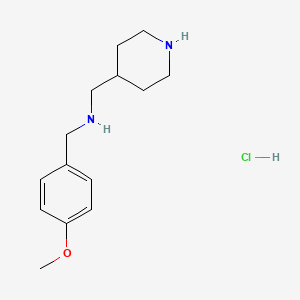
![N-(2-methylbenzo[d]thiazol-5-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2859351.png)
